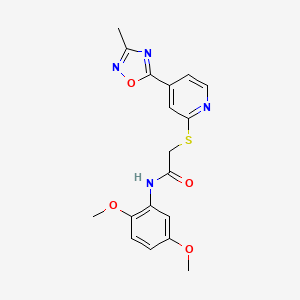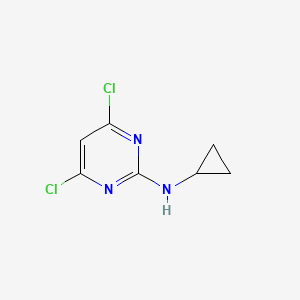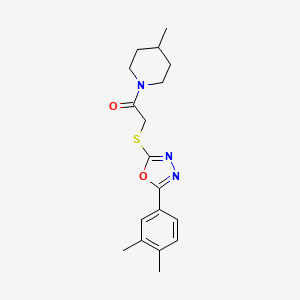
(E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate is a chemical compound that belongs to the class of hydrazones. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of (E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Furthermore, this compound has been shown to protect neurons against oxidative stress and neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate is its potential therapeutic applications in various diseases. However, its limitations include its low solubility in water, which could affect its bioavailability and efficacy in vivo. Additionally, the compound may exhibit cytotoxicity at high concentrations, which could limit its use in clinical settings.
Orientations Futures
Future research on (E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate could focus on improving its solubility and bioavailability to enhance its therapeutic efficacy. Additionally, further studies could investigate the compound's potential use in combination with other drugs for synergistic effects. Furthermore, the mechanism of action of this compound could be further elucidated to better understand its therapeutic potential in various diseases.
Méthodes De Synthèse
The synthesis of (E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate involves the reaction between 3-(morpholinosulfonyl)benzaldehyde and ethyl acetoacetate in the presence of hydrazine hydrate. The resulting product is then treated with methyl iodide to obtain the final compound.
Applications De Recherche Scientifique
(E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate has been found to exhibit potential therapeutic effects against various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, it has been found to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. Furthermore, this compound has been reported to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative disorders.
Propriétés
IUPAC Name |
methyl (Z)-3-hydroxy-2-[(3-morpholin-4-ylsulfonylphenyl)diazenyl]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6S/c1-11(19)14(15(20)23-2)17-16-12-4-3-5-13(10-12)25(21,22)18-6-8-24-9-7-18/h3-5,10,19H,6-9H2,1-2H3/b14-11-,17-16? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZSFAOOBVXCRS-NRJQLOSLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)OC)N=NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(=O)OC)/N=NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-acetamidophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2623814.png)






![3-ethyl-7-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2623825.png)
![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2623826.png)
![2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2623827.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2623829.png)
![2-[4-(Benzylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2623830.png)